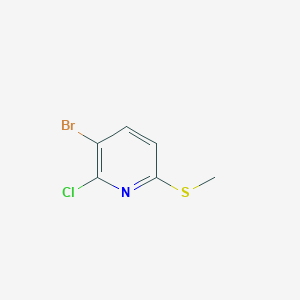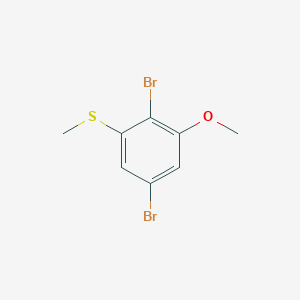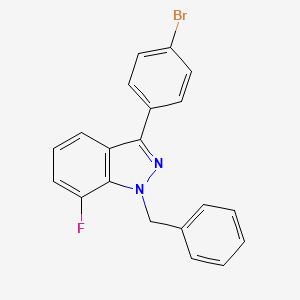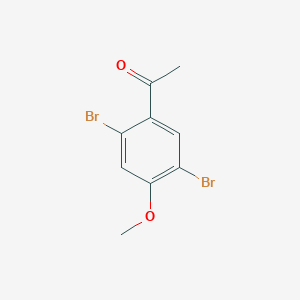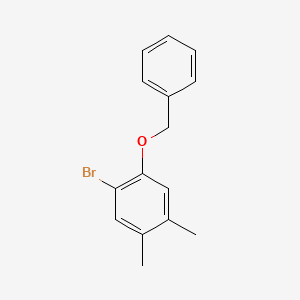
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene, also known as 2-Bromo-1-(phenylmethoxy)-4,5-dimethylbenzene, is an organic compound that belongs to the family of benzene derivatives. It is a widely used chemical in scientific research, with applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound's unique chemical properties make it a valuable tool for researchers looking to develop new drugs, materials, and technologies.
Scientific Research Applications
Synthetic Applications and Reactions
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene serves as an intermediate in the synthesis of complex molecules. Research has explored its utility in regioselective bromination processes and subsequent conversion into sulfur-functionalized benzoquinones, showcasing its role in creating new chemical entities with potential applications in various fields, including pharmaceuticals (Aitken et al., 2016). Another study highlights its involvement in KHSO_4-catalyzed synthesis under solvent-free conditions, emphasizing green chemistry principles and the production of economically and environmentally friendly reactions (Joshi et al., 2013).
Chemical Kinetics and Reaction Mechanisms
Research into the kinetics and mechanisms of reactions involving derivatives of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has provided insights into the reactivity and transformation pathways of these compounds. For example, an experimental and theoretical study on the bromination kinetics of similar molecules underscores the impact of substituents on reaction rates and intermediate formation, highlighting the nuanced behavior of brominated compounds in chemical reactions (Villalba et al., 2018).
Material Science and Organic Electronics
In material science, derivatives similar to 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene have been utilized in synthesizing novel compounds with potential applications in organic electronics. For instance, the creation of enantiopure liquid crystals from related chemical reactions showcases the role of such intermediates in developing new materials with specific optical and electronic properties (Bertini et al., 2003).
Novel Therapeutic Agents
Compounds synthesized using 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene as a starting point have been investigated for their inhibitory activities against certain enzymes, suggesting potential therapeutic applications. The synthesis and characterization of compounds demonstrating significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) indicate the utility of these molecules in developing treatments for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
Advanced Chemical Synthesis Techniques
A new synthetic approach leveraging 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene derivatives for the preparation of enantiomerically enriched dihydrobenzofurans underscores the compound's versatility in organic synthesis. This method highlights the potential for creating complex, biologically active molecules through innovative reaction pathways and kinetic resolutions (Bhoga, 2005).
properties
IUPAC Name |
1-bromo-4,5-dimethyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSZIPQGGJINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238602 | |
| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene | |
CAS RN |
1809168-72-6 | |
| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



